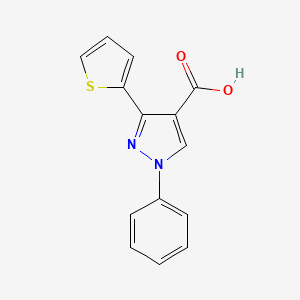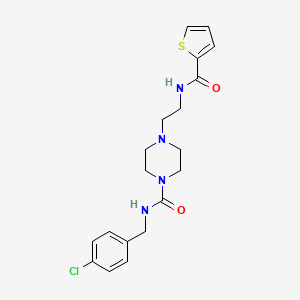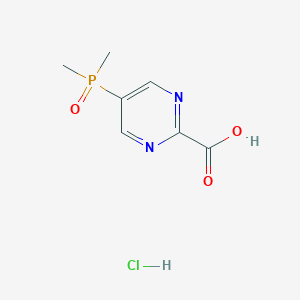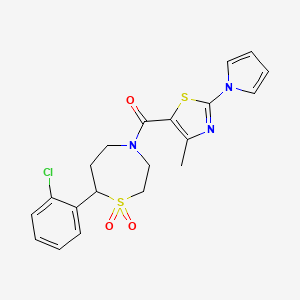
1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid" is a pyrazole derivative that is of significant interest due to its potential applications in various fields, including pharmaceuticals and materials science. Pyrazole derivatives are known for their diverse biological activities and have been the subject of numerous studies aiming to explore their properties and applications.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves condensation or cyclization reactions. For instance, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was achieved through a condensation/cyclization reaction of appropriate precursors in the presence of hydrochloric acid under reflux conditions . Similarly, a one-pot, four-component reaction was used to synthesize 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives, demonstrating the versatility of pyrazole synthesis .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies. For example, the structure of a novel pyrazole derivative was confirmed by X-ray diffraction, revealing a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . The molecular geometries and electronic structures can also be optimized and calculated using ab-initio methods, as demonstrated in the study of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various functionalization reactions. For instance, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with various aminophenols were studied, leading to the formation of corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . These reactions are crucial for modifying the properties of the pyrazole core and for the development of compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability, solubility, and optical properties, are important for their practical applications. The thermal stability of a pyrazole derivative was found to be up to 190°C . The solvent effects on structural parameters and non-linear optical properties of pyrazole compounds have also been investigated, providing insights into their behavior in different environments . Additionally, the supramolecular complexes formed by pyrazole derivatives with thiophene carboxylate have been synthesized and characterized, revealing their crystal structures and properties .
Applications De Recherche Scientifique
Antimicrobial Activity
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid has shown promise in antimicrobial applications. A study by Hamed et al. (2020) synthesized derivatives of this compound and evaluated their effectiveness against various bacteria and fungi. The results highlighted the compound's potential in combating microbial infections, with varying effectiveness based on the Schiff base moiety used in the synthesis (Hamed et al., 2020).
Anti-inflammatory and Analgesic Activities
Research by Abdel-Wahab et al. (2012) explored the use of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a related compound, in synthesizing new heterocycles. These compounds demonstrated significant anti-inflammatory and analgesic activities, highlighting the potential therapeutic uses of this class of compounds in treating inflammation and pain (Abdel-Wahab et al., 2012).
Antidepressant Activity
A study by Mathew et al. (2014) on derivatives of this compound revealed their potential in treating depression. The compounds showed promising results in reducing immobility time in animal models, suggesting their effectiveness as antidepressants (Mathew et al., 2014).
Photoluminescent Properties
The study by Liu et al. (2015) explored the photoluminescent properties of pyrazole-3-carboxylic acid derivatives, closely related to this compound. This research indicates the potential of these compounds in developing materials with unique optical properties, useful in various technological applications (Liu et al., 2015).
Anti-Tumor Agents
Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, related to the target compound. These compounds exhibited promising anti-tumor activities against hepatocellular carcinoma cell lines, suggesting their potential as anticancer agents (Gomha et al., 2016).
Nonlinear Optical Materials
Chandrakantha et al. (2013) investigated N-substituted derivatives of 1-phenyl-1H-pyrazole-4-ethyl carboxylates, which demonstrated significant nonlinearity, indicating their potential as materials for optical limiting applications (Chandrakantha et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-14(18)11-9-16(10-5-2-1-3-6-10)15-13(11)12-7-4-8-19-12/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUDFCKYNBACDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
372107-08-9 |
Source


|
| Record name | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517836.png)
![2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2517837.png)


![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B2517843.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2517850.png)